ha-1004, also known as HA-1004, is a synthetic compound widely used in scientific research as a protein kinase inhibitor. It exhibits a broader spectrum of inhibitory action on protein kinases, particularly displaying greater potency against cyclic nucleotide-dependent protein kinases, including cyclic GMP-dependent protein kinase (PKG) and cyclic AMP-dependent protein kinase (PKA), compared to its inhibitory effect on protein kinase C (PKC). [, , , , , ] HA-1004 serves as a valuable tool in investigating cellular processes, signaling pathways, and the role of protein kinases in various biological systems.
HA-1004 acts as a competitive inhibitor of protein kinases, specifically showing greater potency against cyclic nucleotide-dependent protein kinases (PKG and PKA) compared to PKC. [, , , , , ] Its mechanism of action involves binding to the catalytic domain of these kinases, preventing the phosphorylation of substrate proteins and thereby modulating downstream signaling events. By inhibiting these kinases, HA-1004 has been shown to influence a wide range of cellular processes, including cell proliferation, differentiation, apoptosis, and signal transduction.
a) Investigating Vascular Smooth Muscle Relaxation: HA-1004 induces relaxation in rabbit aortic strips contracted by various agonists, suggesting its potential as a vasodilator. [] This effect is not mediated by membrane receptors, indicating an intracellular or submembranal mechanism of action. [] Its ability to shift the dose-response curve for CaCl2 in depolarized rabbit renal arterial strips suggests a competitive interaction with calcium-mediated contraction. []
b) Studying the Role of PKC in Cellular Processes: While HA-1004 exhibits a weaker inhibitory effect on PKC compared to PKA and PKG, it has been employed in conjunction with more potent PKC inhibitors, such as H-7 and staurosporine, to dissect the involvement of PKC in various cellular events. [, , , , , , , , , , , , , , , ] These studies have implicated PKC in processes such as glucose memory in pancreatic B-cells, endothelial cell activation, c-myc protooncogene transcription, proliferation of myeloid progenitor cells, and the priming effect of glucose on pancreatic B-cells. [, , , , , ]
c) Exploring Signal Transduction Pathways: HA-1004 has been utilized to study cross-talk between PKA and mitogen-activated protein kinases (MAPKs), particularly extracellular signal-regulated kinase (ERK), in the adaptive changes observed during morphine withdrawal in the heart. [, ] By inhibiting PKA, HA-1004 has been shown to diminish the expression of ERK1/2, suggesting a link between these signaling pathways. []
d) Investigating Apoptosis: HA-1004 has been used in studies exploring the role of protein kinases in apoptosis, particularly in the context of epipodophyllotoxin-induced apoptosis in lymphoid cells. [] While HA-1004 itself did not significantly influence apoptosis in these studies, its use in conjunction with other protein kinase inhibitors helped to elucidate the involvement of specific kinases in this process. []
e) Studying the Effects of Immunosuppressant Agents: Research has explored the cellular signaling mechanisms involved in the stimulation of growth hormone secretion by immunosuppressant agents, such as FK506 and cyclosporin A, in cultured rat pituitary cells. [] HA-1004, in conjunction with other PKA inhibitors, blocked the FK506- and CsA-induced GH release, suggesting the involvement of the PKA system in this process. []
f) Other Applications: HA-1004 has also been employed in research related to radiation-induced surface IgG modulation, shape changes and chemokinesis of cancer cells, phosphatidylethanol biosynthesis in neuroblastoma cells, calcium influx and tau hyperphosphorylation, and the regulation of fowl sperm motility. [, , , , ]
CAS No.: 4299-57-4
CAS No.: 3506-17-0
CAS No.:
CAS No.:
CAS No.: 343603-96-3
CAS No.: